2-Amino-3-iodo-5-nitrobenzonitrile

Description

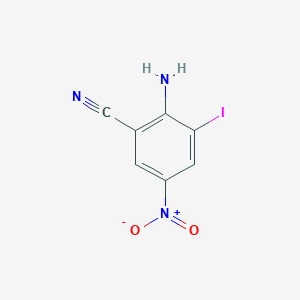

2-Amino-3-iodo-5-nitrobenzonitrile (C₇H₃IN₃O₂) is a halogenated aromatic compound distinguished by its unique substitution pattern: an amino group at position 2, an iodine atom at position 3, and a nitro group at position 4. This arrangement confers distinct electronic, steric, and chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its molecular weight is approximately 315.03 g/mol, with a nitrile group contributing to its planar geometry and reactivity in nucleophilic substitutions .

Properties

CAS No. |

55160-45-7 |

|---|---|

Molecular Formula |

C7H4IN3O2 |

Molecular Weight |

289.03 g/mol |

IUPAC Name |

2-amino-3-iodo-5-nitrobenzonitrile |

InChI |

InChI=1S/C7H4IN3O2/c8-6-2-5(11(12)13)1-4(3-9)7(6)10/h1-2H,10H2 |

InChI Key |

AMYPOQXBUHVQHC-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1C#N)N)I)[N+](=O)[O-] |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)N)I)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound’s uniqueness lies in the synergistic effects of its substituents. Below is a comparative analysis with structurally related compounds:

| Compound Name | Molecular Formula | Key Substituents | Unique Properties | Biological/Chemical Relevance |

|---|---|---|---|---|

| 2-Amino-5-nitrobenzonitrile | C₇H₄N₄O₂ | -NH₂ (pos. 2), -NO₂ (pos. 5) | Simpler structure; lacks iodine. | Moderate antibacterial activity due to nitro group . |

| 3-Chloro-2-iodo-5-nitrobenzonitrile | C₇H₂ClIN₂O₂ | -Cl (pos. 3), -I (pos. 2), -NO₂ (pos. 5) | Chlorine’s electronegativity alters electronic effects vs. amino group. | Enhanced reactivity in electrophilic substitutions; used in material science . |

| 2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile | C₁₁H₁₃N₃O₃ | -OCH₂CH₂CH₃ (pos. 2), -NO₂ (pos. 5) | Methoxypropyl group improves solubility. | Potential anticancer applications due to modified bioavailability . |

| 2-Iodo-5-nitrobenzonitrile | C₇H₃IN₂O₂ | -I (pos. 2), -NO₂ (pos. 5) | Lacks amino group; nitro-iodo synergy enhances electrophilicity. | Intermediate in pharmaceutical synthesis; distinct substitution patterns . |

| 2-Amino-5-iodonicotinonitrile | C₆H₃IN₃ | -NH₂ (pos. 2), -I (pos. 5) | Pyridine ring vs. benzene; iodine’s polarizability increases reactivity. | Reactive in Suzuki couplings; used in heterocyclic drug design . |

Impact of Substituent Position and Type

- Iodine vs. Other Halogens: The iodine atom in 2-amino-3-iodo-5-nitrobenzonitrile provides steric bulk and polarizability, facilitating nucleophilic aromatic substitutions more readily than chlorine or bromine analogs (e.g., 3-Chloro-2-iodo-5-nitrobenzonitrile) .

- Amino Group Influence: The amino group at position 2 enhances electron density on the ring, contrasting with methoxypropyl or methyl groups in analogs like 2-[(3-Methoxypropyl)amino]-5-nitrobenzonitrile, which prioritize solubility over reactivity .

- Nitro Group Positioning : The nitro group at position 5 (meta to nitrile) creates a strong electron-withdrawing effect, stabilizing intermediates in cross-coupling reactions compared to para-nitro derivatives (e.g., 2-Iodo-4-nitrobenzonitrile) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.